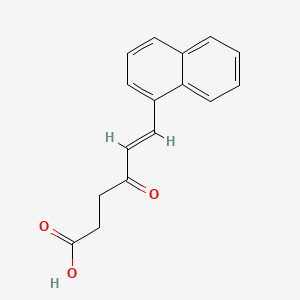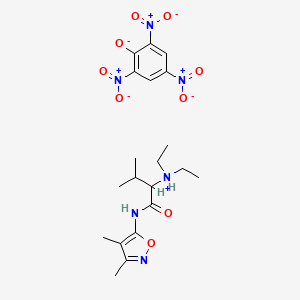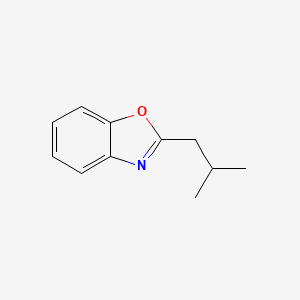
2-Isobutylbenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutylbenzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with an isobutyl group attached to the second position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-Isobutylbenzoxazole, typically involves the reaction of 2-aminophenol with various carbonyl compounds. One common method is the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions, followed by cyclization to form the benzoxazole ring . Another approach involves the use of 2-aminophenol with carboxylic acid derivatives at high temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutylbenzoxazole can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for benzylic oxidation.
Substitution: Reagents such as bromine (Br₂) and N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Isobutylbenzoxazole involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and proteins involved in microbial growth and cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the isobutyl group, is widely studied for its biological activities.
Isoxazole: Another heterocyclic compound with a similar structure but different biological properties.
Benzisoxazole: A related compound with distinct pharmacological activities.
Uniqueness: 2-Isobutylbenzoxazole is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
6797-50-8 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZORIKMFUXMCILS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
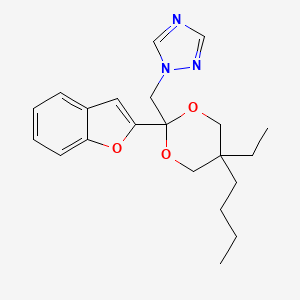
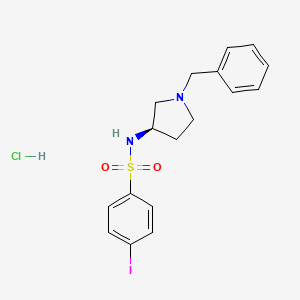
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)

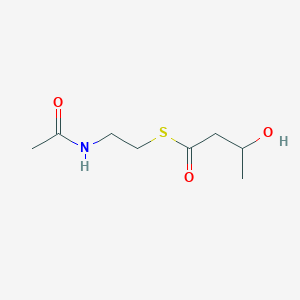
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)
